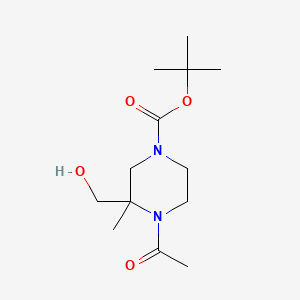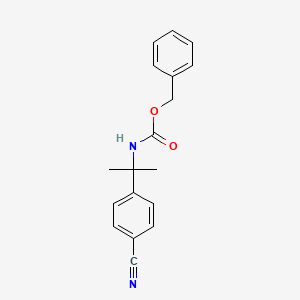
Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C17H16N2O2. This compound is characterized by the presence of a benzyl group, a cyanophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-cyanophenyl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or cyanophenyl derivatives.
科学的研究の応用
Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The cyanophenyl group may interact with hydrophobic pockets, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyanophenyl group.
Benzyl (2-(4-fluorophenyl)propan-2-yl)carbamate: Contains a fluorophenyl group instead of a cyanophenyl group.
Benzyl (2-(4-chlorophenyl)propan-2-yl)carbamate: Contains a chlorophenyl group instead of a cyanophenyl group.
Uniqueness
Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
benzyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,16-10-8-14(12-19)9-11-16)20-17(21)22-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,20,21) |
InChIキー |
HZACJTXKSIBVCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C#N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


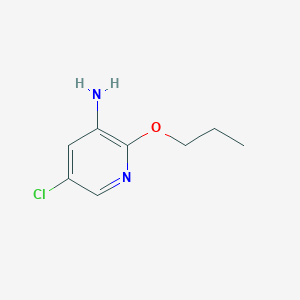
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
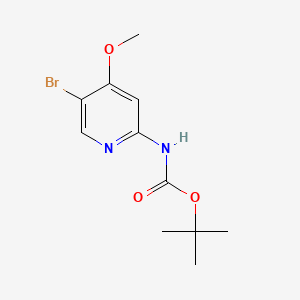
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
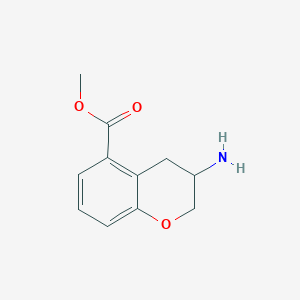
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
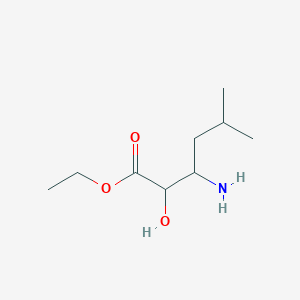
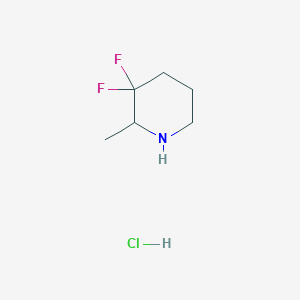

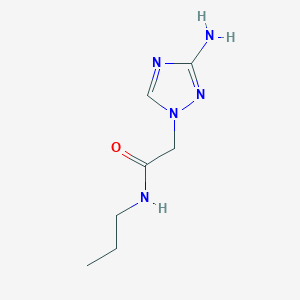

![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
